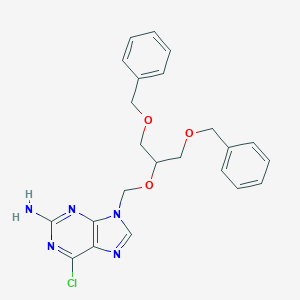![molecular formula C11H18N2 B128955 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- CAS No. 150667-99-5](/img/structure/B128955.png)
2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)-, also known as DMPO, is a stable free radical scavenger. It has been widely used in scientific research for its ability to trap free radicals and reactive oxygen species.
Wirkmechanismus
2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- traps free radicals by forming stable adducts, which can be detected and quantified using various spectroscopic methods, such as electron paramagnetic resonance (EPR) spectroscopy. The trapping of free radicals by 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- prevents them from reacting with other molecules and causing oxidative damage. 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- can also act as a scavenger of reactive oxygen species, such as hydrogen peroxide and hypochlorous acid.
Biochemische Und Physiologische Effekte
2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- has been shown to have various biochemical and physiological effects. It can protect cells and tissues from oxidative damage caused by free radicals and reactive oxygen species. 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- can also modulate various signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in inflammation and immune response. 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- has also been shown to have anti-inflammatory and anti-apoptotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- has several advantages for lab experiments. It is a stable and non-toxic compound, which makes it safe to handle and use in various biological systems. 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- can also be easily detected and quantified using various spectroscopic methods, such as EPR spectroscopy. However, 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- has some limitations for lab experiments. It can react with other molecules, such as thiols and metal ions, which can affect its trapping efficiency. 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- can also form adducts with other compounds, which can complicate the interpretation of the spectroscopic data.
Zukünftige Richtungen
There are several future directions for the use of 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- in scientific research. One direction is to investigate the role of free radicals in various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases. 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- can be used to study the mechanisms of oxidative stress and identify potential targets for therapeutic intervention. Another direction is to develop new spin traps with improved trapping efficiency and selectivity. These spin traps can be used to study specific free radicals and reactive oxygen species in biological systems. Finally, 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- can be used in combination with other antioxidants and therapeutic agents to enhance their efficacy in preventing oxidative damage and treating diseases.
Synthesemethoden
2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- can be synthesized through a multistep reaction starting with 2,3-dichloropyridine and 4-methyl-1-penten-3-ol. The reaction involves the formation of a bicyclic intermediate, which is then oxidized to form 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)-. The yield of 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.
Wissenschaftliche Forschungsanwendungen
2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- has been widely used in scientific research as a spin trap for free radicals and reactive oxygen species. It can trap a wide range of free radicals, including superoxide, hydroxyl, and alkoxyl radicals. 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- has been used to study the mechanisms of oxidative stress in various biological systems, such as cells, tissues, and organs. It has also been used to investigate the role of free radicals in various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
150667-99-5 |
|---|---|
Produktname |
2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- |
Molekularformel |
C11H18N2 |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
1-methyl-4-pent-4-enyl-2,3-diazabicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C11H18N2/c1-3-4-5-6-11-8-7-10(2,9-11)12-13-11/h3H,1,4-9H2,2H3 |
InChI-Schlüssel |
JLKVMDJSASVGAO-UHFFFAOYSA-N |
SMILES |
CC12CCC(C1)(N=N2)CCCC=C |
Kanonische SMILES |
CC12CCC(C1)(N=N2)CCCC=C |
Synonyme |
2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



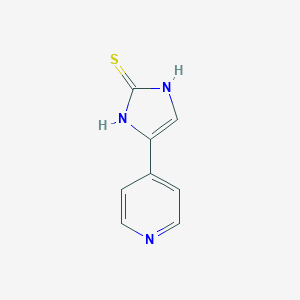
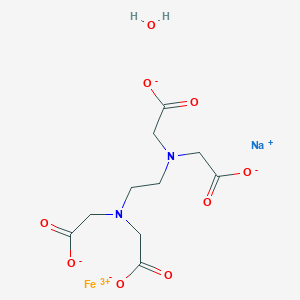
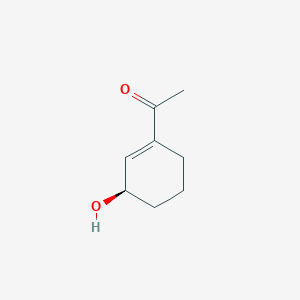
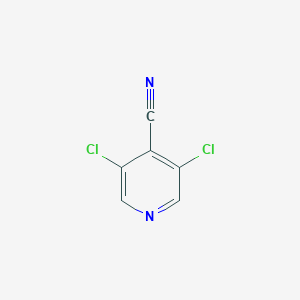
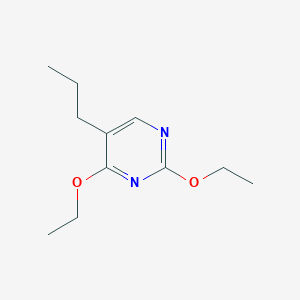
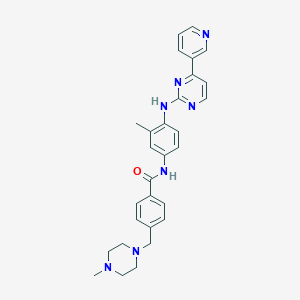
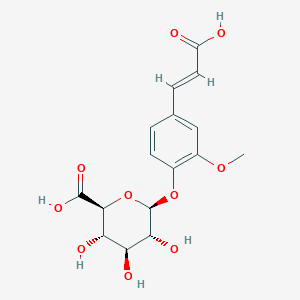
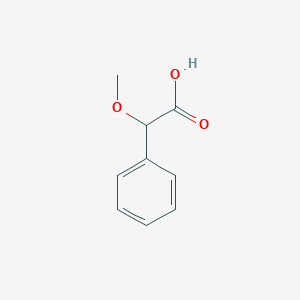
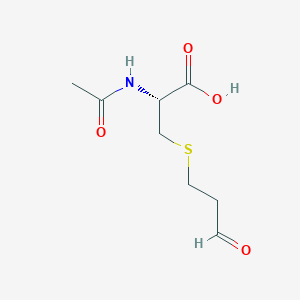
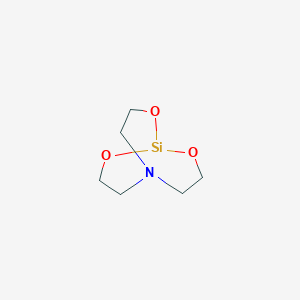
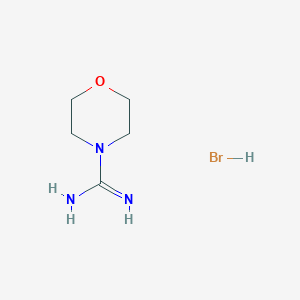
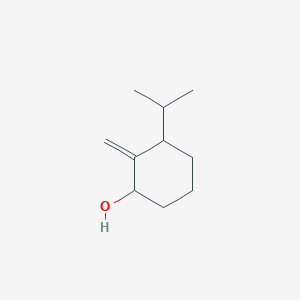
![4-[(2,5-Difluorophenyl)methyl]piperidine](/img/structure/B128919.png)
